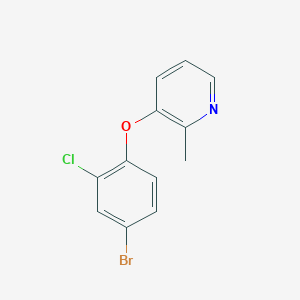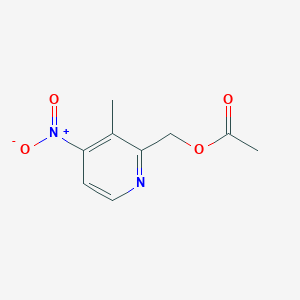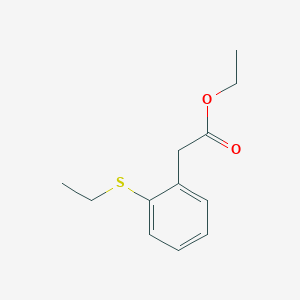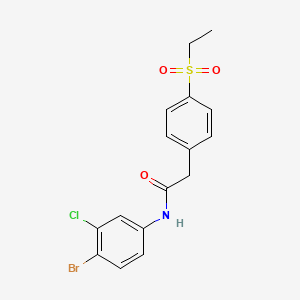![molecular formula C12H11NO2 B13874364 [3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
[3-(Pyridin-3-yloxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-pyridin-3-yloxyphenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyridinyl group. This compound is of interest due to its unique structure, which combines the properties of both phenyl and pyridinyl groups, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-pyridin-3-yloxyphenyl)methanol typically involves the reaction of 3-hydroxypyridine with a phenylmethanol derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group of 3-hydroxypyridine, followed by nucleophilic substitution with a phenylmethanol derivative.
Industrial Production Methods: In an industrial setting, the production of (3-pyridin-3-yloxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: (3-pyridin-3-yloxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of (3-pyridin-3-yloxyphenyl)aldehyde or (3-pyridin-3-yloxyphenyl)carboxylic acid.
Reduction: Formation of dihydro-(3-pyridin-3-yloxyphenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-pyridin-3-yloxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, (3-pyridin-3-yloxyphenyl)methanol is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine: The compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: In industrial applications, (3-pyridin-3-yloxyphenyl)methanol is used as a building block for the synthesis of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which (3-pyridin-3-yloxyphenyl)methanol exerts its effects depends on its interaction with molecular targets. The phenyl and pyridinyl groups can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- (3-pyridin-2-yloxyphenyl)methanol
- (2-pyridin-3-yloxyphenyl)methanol
- (4-pyridin-3-yloxyphenyl)methanol
Comparison: While these compounds share a similar core structure, the position of the pyridinyl group relative to the phenyl ring can significantly influence their chemical and biological properties. (3-pyridin-3-yloxyphenyl)methanol is unique due to the specific positioning of the pyridinyl group, which can affect its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(3-pyridin-3-yloxyphenyl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-3-1-4-11(7-10)15-12-5-2-6-13-8-12/h1-8,14H,9H2 |
InChI-Schlüssel |
WYKJOBJRNPOASC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)











